
Kaempferol-3-O-glucosyl(1-2)rhamnoside
Overview
Description
Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . It is commonly found in plants such as Ginkgo biloba and various medicinal herbs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol-3-O-glucosyl(1-2)rhamnoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. Enzymes such as β-glucosidase and α-L-rhamnosidase are used to hydrolyze kaempferol glycosides to produce this compound . Additionally, engineered microorganisms like Escherichia coli can be used to produce this compound from glucose by introducing specific flavonoid biosynthetic genes .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, including the fermentation of engineered microorganisms. This method is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Kaempferol-3-O-glucosyl(1-2)rhamnoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Hydrolysis: Enzymatic hydrolysis using β-glucosidase and α-L-rhamnosidase is commonly employed.
Major Products: The major products formed from these reactions include simpler phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .
Scientific Research Applications
Chemistry
- Reference Compound : It serves as a reference in the study of flavonoid glycosides, aiding in the understanding of their chemical properties.
- Analytical Techniques : Techniques such as UV spectroscopy, LC-MS (Liquid Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) are utilized to analyze its structure and purity .
Biology
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Kaempferol-3-O-glucosyl(1-2)rhamnoside inhibits pro-inflammatory cytokines through modulation of signaling pathways like NF-κB .
Medicine
- Anticancer Potential : Research indicates that this compound has antiproliferative effects on various cancer cell lines. It induces apoptosis by activating caspases and inhibiting the AKT signaling pathway, making it a candidate for cancer treatment .
- Antimicrobial Properties : It exhibits antibacterial and antifungal activities against several pathogens, contributing to its potential use in treating infections .
Industry
- Cosmetic Applications : Due to its antioxidant properties, this compound is employed in cosmetic formulations aimed at improving skin health .
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through caspase activation and inhibition of the AKT pathway, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antioxidant Effects
In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated a marked reduction in oxidative damage markers. This effect was attributed to enhanced expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Mechanism of Action
Kaempferol-3-O-glucosyl(1-2)rhamnoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the AKT signaling pathway.
Comparison with Similar Compounds
Kaempferol-3-O-glucosyl(1-2)rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides. Similar compounds include:
Kaempferol-3-O-rhamnoside (Afzelin): Known for its anti-inflammatory and antioxidant properties.
Kaempferol-3-O-rutinoside: Exhibits similar biological activities but differs in its glycosylation pattern.
Kaempferol-3-O-glucoside: Another glycoside with notable antioxidant properties.
This compound stands out due to its unique combination of glucose and rhamnose, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Kaempferol-3-O-glucosyl(1-2)rhamnoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from scientific literature and highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides. Its chemical formula is . The compound consists of a kaempferol backbone with a glucosyl group linked to a rhamnosyl group, which contributes to its distinct biological activities.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activities |
---|---|---|
Kaempferol-3-O-rhamnoside (Afzelin) | Rhamnose attached directly to kaempferol | Anti-inflammatory, antioxidant |
Kaempferol-3-O-rutinoside | Rutinose (a disaccharide) attached | Antioxidant, anti-cancer |
Kaempferol-3-O-glucoside | Glucose attached directly to kaempferol | Antioxidant |
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), thereby inhibiting oxidative stress . In vitro studies have demonstrated that this compound can protect cells from oxidative damage induced by hydrogen peroxide, reducing DNA damage and improving mitochondrial function .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. It acts on signaling pathways such as NF-κB, effectively reducing inflammation . Research indicates that kaempferol derivatives can alleviate symptoms in models of inflammatory diseases by downregulating inflammatory markers .
3. Anticancer Properties
This compound has demonstrated potential in cancer treatment through its antiproliferative effects on various cancer cell lines. It induces apoptosis in cancer cells by activating caspases and inhibiting the AKT signaling pathway . Studies have shown that this compound can inhibit tumor growth and metastasis in vivo, making it a candidate for further research in cancer therapeutics .
4. Antimicrobial Activity
This flavonoid glycoside exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inducing apoptosis in microbial cells . The diversity of kaempferol derivatives contributes to their varying degrees of antimicrobial efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antioxidant Study : A study conducted on diabetic rats showed that supplementation with kaempferol improved plasma glucose levels and restored antioxidant enzyme activity, suggesting protective effects against oxidative stress associated with diabetes .
- Cancer Research : In vitro experiments demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
The biological effects of this compound are mediated through several mechanisms:
- Antioxidant Mechanism : The compound enhances the endogenous antioxidant defense system, reducing oxidative damage.
- Anti-inflammatory Mechanism : By inhibiting NF-κB signaling, it reduces the expression of inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis in cancer cells is achieved via modulation of key signaling pathways involved in cell survival.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)21(36)25(42-26-22(37)20(35)18(33)15(8-28)40-26)27(38-9)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNBWICEIXAVQF-DLVIKRKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162045 | |
Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142451-65-8 | |
Record name | 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142451-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142451658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaempferol-3-O-glucosyl(1-2)rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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